molecular formula C18H18FN3O B11945360 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853312-45-5

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11945360
CAS No.: 853312-45-5
M. Wt: 311.4 g/mol
InChI Key: HOTZTVVNBOTFHC-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a fluoropyridine moiety and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoropyridine derivatives with suitable carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The hexahydroquinoline core may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-4-yl)methanol
  • (2-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

4-(3-Fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a fluoropyridine moiety and a hexahydroquinoline core. This combination imparts distinct chemical and biological properties that are not observed in simpler fluoropyridine derivatives .

Properties

CAS No.

853312-45-5

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H18FN3O/c1-10-12(8-20)16(11-4-5-21-9-13(11)19)17-14(22-10)6-18(2,3)7-15(17)23/h4-5,9,16,22H,6-7H2,1-3H3

InChI Key

HOTZTVVNBOTFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)F)C#N

Origin of Product

United States

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